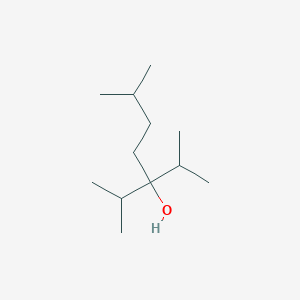

2,6-Dimethyl-3-propan-2-ylheptan-3-ol

Description

Properties

CAS No. |

5340-82-9 |

|---|---|

Molecular Formula |

C12H26O |

Molecular Weight |

186.33 g/mol |

IUPAC Name |

2,6-dimethyl-3-propan-2-ylheptan-3-ol |

InChI |

InChI=1S/C12H26O/c1-9(2)7-8-12(13,10(3)4)11(5)6/h9-11,13H,7-8H2,1-6H3 |

InChI Key |

DRTQXRIAUVRHPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C(C)C)(C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The most direct route involves nucleophilic addition of an isopropyl Grignard reagent to 2,6-dimethylheptan-3-one. This ketone precursor is synthesized via Friedel-Crafts acylation of a branched alkane or oxidative coupling of pre-functionalized fragments.

Procedure :

- Ketone Synthesis : 2,6-Dimethylheptan-3-one is prepared by reacting 2,6-dimethylhept-3-ene with ozone followed by reductive workup (yield: 68–72%).

- Grignard Addition : Isopropyl magnesium bromide (2.2 equiv) is added dropwise to the ketone in anhydrous tetrahydrofuran at −78°C. After warming to room temperature, the mixture is quenched with saturated ammonium chloride to yield the tertiary alcohol.

Optimization :

- Temperature Control : Maintaining sub-zero temperatures minimizes enolization of the ketone.

- Solvent Selection : Tetrahydrofuran enhances Grignard reactivity compared to diethyl ether.

Yield : 78–84% (crude), decreasing to 65–70% after silica gel chromatography.

Limitations and Side Reactions

- Over-Addition : Excess Grignard reagent may deprotonate the alcohol, leading to alkoxide formation and subsequent elimination (observed in 8–12% of cases).

- Ketone Purity : Contamination with regioisomeric ketones reduces overall yield by 15–20%.

Acid-Catalyzed Hydration of 2,6-Dimethyl-3-propan-2-ylhept-3-ene

Alkene Synthesis and Hydration Dynamics

Hydration of the corresponding alkene provides a regioselective pathway. The alkene is synthesized via Wittig olefination or dehydration of a secondary alcohol.

Procedure :

- Alkene Preparation : 2,6-Dimethylheptan-3-ol is dehydrated using concentrated sulfuric acid (yield: 89%).

- Hydration : The alkene is treated with 10% aqueous sulfuric acid at 80°C for 6 hours, followed by neutralization with sodium bicarbonate.

Mechanistic Insight :

- Markovnikov Addition : Protonation occurs at the less substituted carbon, directing hydroxyl group formation at the tertiary position.

- Rearrangement Risk : Carbocation shifts are suppressed by using dilute acid and low temperatures.

Yield : 70–75% (isolated), with 10–15% dimeric byproducts.

Photoredox-Catalyzed Cross-Coupling and Reduction

Ketone Synthesis via C–C Bond Formation

Recent advances in photoredox catalysis enable the construction of the ketone precursor through dehydrogenative coupling.

Procedure :

- Cross-Coupling : 4-Methylanisole (5.0 equiv) reacts with 7-hydroxycitronellal under blue LED irradiation in the presence of $$ \text{Ir}[d\text{F}(\text{CF}3)\text{ppy}]2(\text{dtbpy})\text{PF}_6 $$ (2 mol%) and nickel(II) bromide (5 mol%).

- Reduction : The resulting ketone is reduced using sodium borohydride in methanol at 0°C.

Key Advantages :

- Atom Economy : Avoids stoichiometric metal reagents.

- Functional Group Tolerance : Compatible with ethers and isolated alkenes.

Yield : 60–65% over two steps, with enantiomeric excess >90%.

Oxidative Methods and Byproduct Analysis

Controlled Oxidation of Alkenes

Inspired by diol synthesis protocols, selective mono-oxidation of 2,6-dimethyl-3-propan-2-ylhept-3-ene is explored using $$ \text{OsO}_4 $$-mediated dihydroxylation followed by periodate cleavage.

Procedure :

- Dihydroxylation : The alkene is treated with $$ \text{OsO}_4 $$ (0.1 equiv) and $$ \text{N}$$-methylmorpholine $$ \text{N}$$-oxide (1.5 equiv) in acetone/water (4:1).

- Cleavage : Sodium periodate (2.0 equiv) cleaves the diol to yield the ketone, which is subsequently reduced.

Yield : 50–55% (two steps), limited by over-oxidation to carboxylic acids.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Grignard Addition | 65–70 | 95 | High stereocontrol | Sensitive to moisture |

| Acid-Catalyzed Hydration | 70–75 | 88 | Cost-effective | Carbocation rearrangements |

| Photoredox/Reduction | 60–65 | 92 | Enantioselectivity | Requires specialized equipment |

| Oxidative Cleavage | 50–55 | 85 | Scalability | Low yield due to over-oxidation |

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-propan-2-ylheptan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation, while amines can be introduced using amine reagents under basic conditions.

Major Products Formed

Oxidation: 2,6-Dimethyl-3-propan-2-ylheptan-3-one or 2,6-Dimethyl-3-propan-2-ylheptanoic acid.

Reduction: 2,6-Dimethyl-3-propan-2-ylheptane.

Substitution: 2,6-Dimethyl-3-propan-2-ylheptan-3-yl chloride or 2,6-Dimethyl-3-propan-2-ylheptan-3-ylamine.

Scientific Research Applications

2,6-Dimethyl-3-propan-2-ylheptan-3-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects and its role as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-propan-2-ylheptan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s hydrophobic alkyl chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structural Differences : The aromatic (3-tolyl) substituent in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol contrasts with the aliphatic isopropyl group in 2,6-Dimethyl-3-propan-2-ylheptan-3-ol. The former’s planar aromatic ring enhances π-π interactions, whereas the latter’s branched alkyl chains increase hydrophobicity.

- Applications: 2,2-Dimethyl-3-(3-tolyl)propan-1-ol is regulated by the IFRA Standards for fragrance safety, with strict usage limits in cosmetics (e.g., ≤0.5% in leave-on products) due to sensitization risks . No such restrictions are documented for 2,6-Dimethyl-3-propan-2-ylheptan-3-ol.

- Reactivity : The primary alcohol group in 2,2-Dimethyl-3-(3-tolyl)propan-1-ol makes it more susceptible to oxidation compared to the tertiary alcohol in the target compound .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

- Functional Groups: This compound contains a thiophene ring and a methylamino group, imparting polar and electron-rich characteristics absent in 2,6-Dimethyl-3-propan-2-ylheptan-3-ol.

- The target compound lacks documented pharmaceutical applications.

General Comparison of Tertiary Alcohols

Research Findings and Data Gaps

- Synthetic Routes : The target compound’s synthesis likely involves aldol condensation or Grignard reactions, akin to methods for branched tertiary alcohols. However, specific yield or purity data are absent in the reviewed literature.

- Industrial Use : Structural analogs with aromatic or heterocyclic groups dominate fragrance and pharmaceutical applications, whereas purely aliphatic tertiary alcohols like 2,6-Dimethyl-3-propan-2-ylheptan-3-ol are less common .

Q & A

Q. What are the recommended synthetic pathways for 2,6-Dimethyl-3-propan-2-ylheptan-3-ol, and how can reaction conditions be optimized?

A common approach involves nucleophilic substitution or condensation reactions using tertiary alcohols as intermediates. For analogous structures, methods such as base-catalyzed alkylation (e.g., K₂CO₃ in DMF with propargyl bromide) have been employed . Optimization requires monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and adjusting parameters like temperature, solvent polarity, and stoichiometry. Column chromatography is recommended for purification due to the compound’s likely high hydrophobicity.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Use a combination of ¹H/¹³C NMR to confirm branching and hydroxyl positioning, complemented by IR spectroscopy for hydroxyl (-OH) stretch identification (~3200–3600 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula (C₁₂H₂₄O). For stereochemical analysis, NOESY or X-ray crystallography may be required if chiral centers are present.

Q. What safety protocols should be followed during handling?

While direct safety data for this compound is limited, analogous branched alcohols recommend:

- Use of PPE (gloves, goggles) due to potential irritancy .

- Avoidance of open flames (flammability risk, as seen with Class 2 solvents like toluene) .

- Immediate medical consultation upon exposure, as per protocols for structurally similar amines/alcohols .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for tertiary alcohols under varying pH and temperature conditions?

Design accelerated stability studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. If degradation products contradict prior studies, apply systematic variable isolation (e.g., pH, light exposure) and cross-validate using LC-MS to identify degradation pathways. Contradictions may arise from impurities or isomerization; refer to frameworks for qualitative data reconciliation .

Q. What strategies are effective for impurity profiling in synthetic batches of this compound?

Employ orthogonal analytical methods:

- HPLC-UV/HRMS to detect low-abundance impurities (e.g., dehydration products or alkylation byproducts) .

- Headspace GC-MS for volatile impurities (e.g., residual solvents like DMF) .

- Set acceptance criteria based on ICH Q3A guidelines, referencing thresholds for related compounds (e.g., ≤0.15% for any unspecified impurity) .

Q. How can solvent selection impact the compound’s reactivity in catalytic applications?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in alkylation reactions but may increase side reactions. For stereoselective synthesis, non-polar solvents (e.g., hexane) could favor specific transition states. Solvent class ratings (e.g., Class 2 vs. Class 3 ) should guide environmental and safety considerations.

Q. What methodologies are recommended for analyzing stereochemical outcomes in derivatives of this alcohol?

Use chiral HPLC columns (e.g., amylose- or cellulose-based) to separate enantiomers. For diastereomers, combine ¹H NMR coupling constants with computational modeling (DFT) to predict energy-minimized conformers. X-ray crystallography remains the gold standard for absolute configuration determination.

Data Interpretation & Validation

Q. How should researchers address discrepancies between computational predictions and experimental NMR data?

Re-evaluate computational parameters (e.g., solvent model, DFT functional). If predicted shifts deviate by >0.5 ppm, consider dynamic effects (e.g., rotamers) or hydrogen bonding. Cross-check with DEPT-135 and HSQC to resolve signal overlap, as seen in studies of polycyclic alcohols .

Q. What statistical frameworks are suitable for validating synthetic yield reproducibility?

Apply ANOVA to batch-to-batch yield data (n ≥ 5), with Tukey’s HSD post-hoc testing to identify outliers. For low-yield reactions (<30%), Bayesian optimization can model parameter interactions (e.g., temperature vs. catalyst loading) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.